molecular formula C7H11ClO2 B2593528 2-Chloro-1-(5-methyloxolan-3-yl)ethanone CAS No. 1603529-15-2

2-Chloro-1-(5-methyloxolan-3-yl)ethanone

Cat. No.: B2593528
CAS No.: 1603529-15-2
M. Wt: 162.61
InChI Key: PSHBNNYDPZWVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(5-methyloxolan-3-yl)ethanone (CAS: 1603529-15-2) is a high-purity chemical compound offered as a valuable building block for organic synthesis and medicinal chemistry research. With a molecular formula of C 7 H 11 ClO 2 and a molecular weight of 162.61 g/mol, this compound belongs to the class of alpha-haloketones . Alpha-Haloketones are highly valued in research for their high reactivity and selective transformations, serving as versatile intermediates for preparing compounds of various classes . The molecule features two key electrophilic centers: the carbonyl carbon and the alpha-carbon bonded to the chlorine atom. This bifunctional nature makes it a prime candidate for nucleophilic substitution reactions, where the chlorine can be readily displaced by various nucleophiles such as amines, thiols, and cyanides . Furthermore, it can serve as a precursor in key synthetic routes like the Favorskii Rearrangement to form carboxylic acid derivatives and the Hantzsch Thiazole Synthesis to create biologically relevant heterocyclic systems . The 5-methyloxolane (tetrahydrofuran) moiety incorporated into the structure is a privileged scaffold in medicinal chemistry, often used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability . As such, this compound is an ideal intermediate for constructing novel, complex molecules, including heterocycles and potential pharmacologically active agents. This product is strictly For Research Use Only. Not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-1-(5-methyloxolan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-5-2-6(4-10-5)7(9)3-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHBNNYDPZWVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-methyloxolan-3-yl)ethanone typically involves the reaction of 5-methyloxolan-3-yl with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-methyloxolan-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted ethanones, such as 2-amino-1-(5-methyloxolan-3-yl)ethanone.

    Oxidation: Products include 2-chloro-1-(5-methyloxolan-3-yl)ethanoic acid.

    Reduction: Products include 2-chloro-1-(5-methyloxolan-3-yl)ethanol.

Scientific Research Applications

2-Chloro-1-(5-methyloxolan-3-yl)ethanone is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Drug Development: It is employed in the study of new therapeutic agents and their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-methyloxolan-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Aromatic Substituted α-Chloro Ketones

  • 2-Chloro-1-(4-tolyl)ethanone (5a) Substituent: 4-Methylphenyl. Key Reactivity: Demonstrates high stereoselectivity in Darzens condensations, yielding trans-oxiranes as sole products . Synthetic Utility: Used in epoxide synthesis due to its electron-donating methyl group, which enhances reaction efficiency.
  • 2-Chloro-1-(3-nitrophenyl)ethanone (5c) Substituent: 3-Nitrophenyl. Key Reactivity: The electron-withdrawing nitro group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution reactions .
  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone Substituent: 2,5-Dimethoxyphenyl. Physical Properties: Melting point 88–90°C; molecular weight 214.65 . Applications: Used as a precursor in organic synthesis, leveraging methoxy groups for directing electrophilic aromatic substitution .

Heterocyclic Substituted α-Chloro Ketones

  • 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (9) Substituent: Indole with methoxy group. Synthetic Challenges: Low yield (23%) due to steric hindrance from the bulky indole ring . Applications: Potential use in bioactive molecule synthesis, given indole’s prevalence in pharmaceuticals.
  • 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone (15–21) Substituent: Tetrazole ring. Reactivity: Reacts with piperidine to form tertiary amines, highlighting nucleophilic displacement at the α-carbon .

Hydroxyacetophenone Derivatives

  • 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone Substituent: Chloro, hydroxy, and methoxy groups. Physical Properties: Melting point 107–108°C; synthesized via Friedel-Crafts acylation . Comparison: Polar hydroxy/methoxy groups enhance solubility in protic solvents compared to non-polar oxolane derivatives.

Data Table: Key Properties of Selected α-Chloro Ketones

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Reactivity/Applications Reference
2-Chloro-1-(5-methyloxolan-3-yl)ethanone C₇H₁₁ClO₂ 162.61 N/A Hypothetical: Nucleophilic substitution
2-Chloro-1-(4-tolyl)ethanone (5a) C₉H₉ClO 168.62 N/A High stereoselectivity in Darzens
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 88–90 Organic synthesis intermediate
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 107–108 Friedel-Crafts synthesis
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone C₁₁H₁₀ClNO₂ 231.66 N/A Low-yield synthesis (23%)

Key Findings and Trends

Substituent Electronic Effects :

  • Electron-donating groups (e.g., methoxy, methyl) decrease electrophilicity at the carbonyl carbon, slowing nucleophilic substitution but improving stereochemical control in condensations .
  • Electron-withdrawing groups (e.g., nitro) enhance reactivity in SN2 reactions but may complicate purification due to byproduct formation .

Steric Effects: Bulky substituents (e.g., indole, tetrazole) reduce synthetic yields but enable access to complex heterocycles .

Physical Properties: Melting points correlate with substituent polarity; hydroxy/methoxy derivatives exhibit higher melting points than non-polar analogs .

Synthetic Methods :

  • Friedel-Crafts acylation and Darzens condensation are prevalent for aromatic derivatives .
  • Heterocyclic analogs require specialized conditions (e.g., DBU-mediated reactions for indole derivatives) .

Biological Activity

2-Chloro-1-(5-methyloxolan-3-yl)ethanone, with the CAS number 1603529-15-2, is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C6H11ClOC_6H_{11}ClO, and it has a molecular weight of approximately 146.61 g/mol. The compound features a chloro group and a methyloxolane moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its electrophilic nature. It can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications that can alter their function. This reactivity suggests potential applications in:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens by disrupting essential biochemical pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism likely involves apoptosis induction through the activation of caspases or inhibition of cell cycle progression.

Case Studies

A few case studies have explored the biological implications of similar compounds:

  • Study on Thiadiazole Derivatives :
    • Objective : To evaluate the antimicrobial efficacy of thiadiazole derivatives.
    • Findings : These compounds disrupted microbial cell walls and inhibited growth effectively.
    • Implication : Suggests potential for this compound in developing new antimicrobial agents.
  • Cytotoxicity Assessment :
    • Objective : Investigate the cytotoxic effects on human cancer cell lines.
    • Findings : Induced apoptosis in treated cells, indicating a pathway for therapeutic development.
    • Implication : Highlights the need for further research into the compound's anticancer potential.

Safety and Toxicology

While exploring its biological activities, it is crucial to consider the safety profile of this compound. Preliminary data suggest it may cause irritation upon contact with skin and eyes. Thus, handling precautions should be observed during laboratory work.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-1-(5-methyloxolan-3-yl)ethanone, and how are reaction parameters optimized?

  • Methodological Answer : Acylation reactions using chloroacetyl chloride under biphasic conditions (e.g., dichloromethane and aqueous sodium hydroxide at 0°C for 3 hours) are typical for synthesizing chloroethanone derivatives. Optimization includes controlling temperature, solvent polarity, and stoichiometry to minimize side reactions like hydrolysis. For derivatives with heterocyclic substituents (e.g., oxolane), alkylation of amines with pre-synthesized chloroethanones in dry acetone with potassium carbonate and catalytic KI at 60°C is effective. Reaction progress is monitored via HPLC to ensure completion .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

  • Methodological Answer :
  • 1H/13C/19F NMR : Critical for confirming substituent positions and detecting stereochemical outcomes.
  • HPLC : Assesses purity (>95% typically required for research-grade compounds).
  • Elemental Analysis (C, H, N) : Validates molecular composition.
  • LC/MS : Provides molecular weight confirmation and detects trace impurities.
    Multi-modal validation is recommended to address potential synthetic byproducts or degradation .

Advanced Research Questions

Q. How can stereoselectivity be achieved in the synthesis of derivatives of this compound, particularly in reactions like Darzens condensation?

  • Methodological Answer : Stereoselectivity in Darzens condensation is influenced by electronic and steric effects of substituents. For example, trans-selective oxirane formation occurs when electron-withdrawing groups (e.g., nitro, chloro) stabilize transition states. Using anhydrous solvents and controlled temperature (e.g., 0–25°C) minimizes racemization. Stereochemical outcomes should be confirmed via 2D NMR (e.g., NOESY) and compared with computational models .

Q. What experimental strategies resolve discrepancies in enzymatic reduction efficiency for chloroethanone derivatives?

  • Methodological Answer : Discrepancies in biocatalytic efficiency (e.g., yields varying from 56% to >90%) often arise from pH and ionic strength effects on enzyme activity. For Acinetobacter sp., phosphate buffer (pH 7.6, 0.05–0.2 M ionic strength) optimizes yields while maintaining stereoselectivity (>99.9% ee). Contrasting results with other strains (e.g., pH 5.5 for Acinetobacter sp. SC13874) highlight the need for strain-specific optimization via fractional factorial design .

Q. How can biphasic reaction systems improve alkylation efficiency during the synthesis of this compound derivatives?

  • Methodological Answer : Biphasic systems (e.g., dry acetone with solid K2CO3) enhance alkylation by stabilizing reactive intermediates and preventing hydrolysis. The solid-liquid interface facilitates phase-transfer catalysis, improving reaction rates. Optimizing solvent polarity (e.g., acetone vs. DCM) and agitation speed ensures efficient mixing and higher yields (44–78% reported). KI catalysis further accelerates halogen exchange in challenging substrates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on pH optima for enzymatic reduction of chloroethanones?

  • Methodological Answer : Contradictions in pH optima (e.g., pH 5.5 vs. 7.6) likely reflect differences in enzyme isoforms or microbial strains. To reconcile:

Characterize Enzyme Source : Confirm strain identity and growth conditions.

Buffer Screening : Test activity across pH 5.0–8.0 with controlled ionic strength (0.05–0.2 M).

Mechanistic Studies : Use stopped-flow kinetics to probe pH-dependent substrate binding.
Cross-referencing with phylogenetic data (e.g., 16S rRNA for Acinetobacter) can clarify strain-specific adaptations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.